Triacetylguanosine
Overview
Description
Triacetylguanosine, also known as 2’,3’,5’-tri-O-acetylguanosine, is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups of the ribose moiety. This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetylguanosine is synthesized through the acetylation of guanosine. The process typically involves the reaction of guanosine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction.
The reaction proceeds as follows:
Guanosine+3Acetic Anhydride→this compound+3Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity this compound.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Triacetylguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The guanine moiety can be oxidized, although this is less common due to the stability of the acetyl groups.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Guanosine and acetic acid.
Oxidation: Oxidized derivatives of guanine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, triacetylguanosine is used as a precursor for the synthesis of other nucleoside derivatives. Its acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites.
Biology
In biological research, this compound is used to study nucleoside metabolism and the role of guanosine derivatives in cellular processes. It serves as a model compound for investigating the effects of acetylation on nucleoside function.
Medicine
This compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its derivatives are explored for their ability to interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of nucleoside analogs for drug discovery. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of triacetylguanosine involves its hydrolysis to guanosine, which then participates in various biochemical pathways. Guanosine and its derivatives are known to:
Inhibit viral replication: by interfering with viral RNA synthesis.
Modulate immune responses: through their effects on purinergic signaling pathways.
Induce apoptosis: in cancer cells by disrupting nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Triacetyladenosine: Another acetylated nucleoside with similar protective groups but different biological activity due to the adenine base.
Triacetylcytidine: Acetylated cytidine used in similar research applications but with distinct chemical properties.
Triacetyluridine: Acetylated uridine with applications in neuroprotection and metabolic studies.
Uniqueness of Triacetylguanosine
This compound is unique due to its guanine base, which imparts specific biological activities not seen in other acetylated nucleosides. Its ability to participate in hydrogen bonding and its role in purine metabolism make it particularly valuable in biochemical research.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDFYDZZFYGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290077 | |
Record name | STK672277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-40-8, 6979-94-8 | |
Record name | NSC103558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6979-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK672277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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